

# Application Notes and Protocols: Assessing Menin Occupancy with MI-389 using ChIP-seq

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: MI-389  
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## Introduction

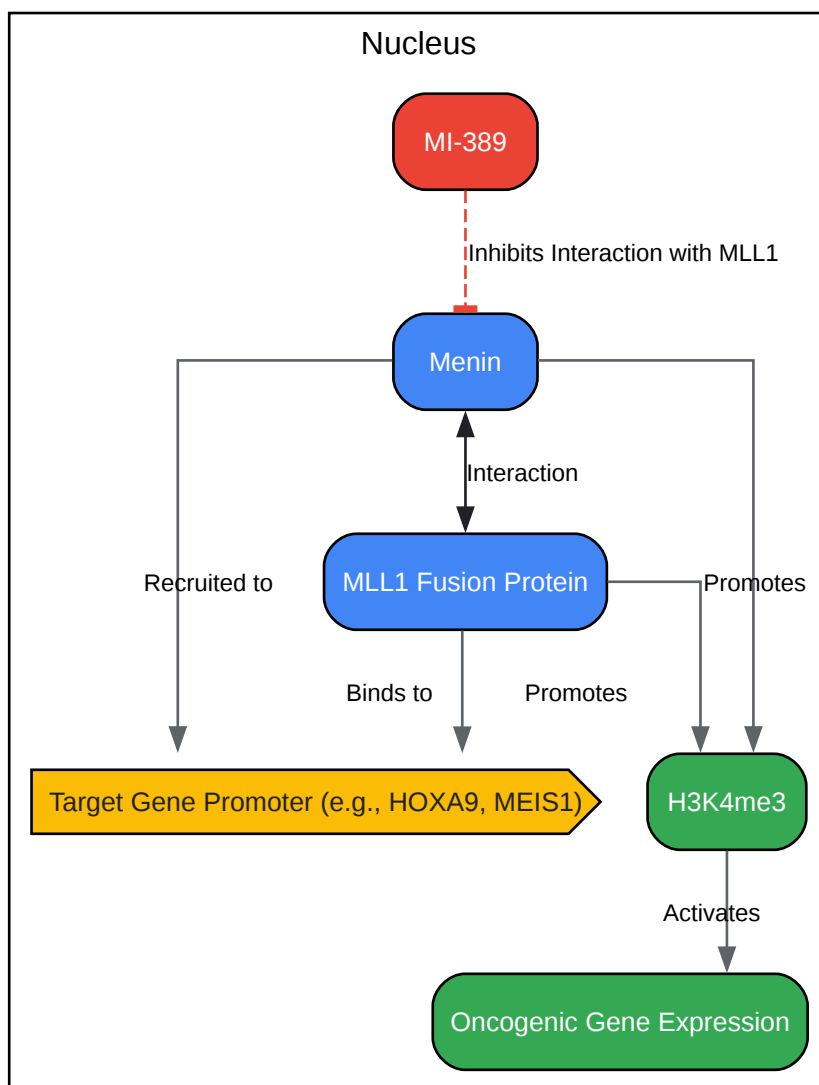
Menin, a nuclear protein encoded by the MEN1 gene, plays a crucial role in regulating gene expression through its interaction with various transcription factors and chromatin-modifying enzymes.[1] A key interaction is with the histone methyltransferase MLL1 (KMT2A), which is critical for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[2][3] In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1 mutations, the menin-MLL interaction is hijacked to drive oncogenic gene expression programs, including the upregulation of HOX genes and their cofactor MEIS1.[4][5][6]

**MI-389** is a potent and specific small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL.[7] This inhibition leads to the displacement of the MLL fusion protein complex from chromatin, resulting in the downregulation of target gene expression and subsequent anti-leukemic effects.[5][7] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide

occupancy of DNA-binding proteins.[8] This protocol details the use of ChIP-seq to assess the effect of **MI-389** on menin occupancy at its target gene loci.

## Signaling Pathway and Mechanism of Action

The interaction between menin and MLL is a critical node in the transcriptional regulation of genes involved in cell proliferation and differentiation. In MLL-rearranged leukemias, the MLL fusion protein recruits menin to the promoters of target genes, leading to aberrant H3K4 trimethylation and sustained expression of oncogenes like HOXA9 and MEIS1. **MI-389** competitively binds to the MLL-binding pocket of menin, thereby disrupting the menin-MLL interaction. This leads to the eviction of the MLL fusion complex from chromatin, a reduction in H3K4me3 levels at target promoters, and subsequent transcriptional repression of the oncogenic program.



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Caption: Menin-MLL signaling pathway and the mechanism of action of **MI-389**.

## Experimental Protocol: ChIP-seq for Menin Occupancy

This protocol provides a detailed methodology for performing a ChIP-seq experiment to assess the impact of **MI-389** on menin's association with chromatin.

### I. Cell Culture and MI-389 Treatment

- Cell Line: Use a relevant human cell line, for example, MOLM-13 (MLL-AF9 rearranged AML) or another cell line known to be sensitive to menin-MLL inhibition.
- Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
- **MI-389** Treatment:
  - Treat cells with an effective concentration of **MI-389** (e.g., 1  $\mu$ M, based on the activity of close analogs like MI-503) or a vehicle control (e.g., DMSO).[3][9]
  - The treatment duration should be sufficient to observe changes in menin occupancy, typically ranging from 24 to 96 hours. A 72-hour treatment has been shown to be effective for observing global loss of menin binding.[4]
  - Harvest cells for the ChIP-seq protocol.

## II. Chromatin Cross-linking and Preparation

- Cross-linking:
  - To cross-link proteins to DNA, add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. [10]
  - Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[10]
- Cell Lysis and Nuclear Isolation:
  - Wash the cells twice with ice-cold PBS.
  - Lyse the cells using a suitable lysis buffer to release the nuclei.
- Chromatin Shearing:
  - Resuspend the nuclear pellet in a shearing buffer.

- Shear the chromatin to an average fragment size of 200-600 bp using sonication.[11] The optimal sonication conditions should be determined empirically for the specific cell type and equipment.

### III. Immunoprecipitation

- Pre-clearing Chromatin: Pre-clear the sheared chromatin with protein A/G magnetic beads to reduce non-specific binding.
- Antibody Incubation:
  - Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-menin antibody.
  - As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.
- Immune Complex Capture: Add protein A/G magnetic beads to each reaction and incubate to capture the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

### IV. Elution, Reverse Cross-linking, and DNA Purification

- Elution: Elute the immunoprecipitated chromatin from the beads using an elution buffer.
- Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input control samples at 65°C overnight.[11]
- DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

### V. Library Preparation and Sequencing

- Library Construction: Prepare sequencing libraries from the purified ChIP DNA and input DNA using a commercial library preparation kit for next-generation sequencing (NGS).

- Sequencing: Sequence the libraries on an Illumina platform, generating 50-100 bp single-end or paired-end reads.

## Data Presentation

The following tables summarize expected quantitative outcomes from a successful ChIP-seq experiment assessing menin occupancy with and without **MI-389** treatment.

Table 1: Effect of **MI-389** on Menin Occupancy at Key Target Gene Promoters

Gene Target	Treatment	Menin ChIP-seq Peak Intensity (Normalized Reads)	Fold Change (MI-389/Vehicle)
HOXA9	Vehicle (DMSO)	High	-
MI-389 (1 $\mu$ M)	Low	< 0.2	
MEIS1	Vehicle (DMSO)	High	-
MI-389 (1 $\mu$ M)	Low	< 0.2	
PBX3	Vehicle (DMSO)	High	-
MI-389 (1 $\mu$ M)	Low	< 0.2	
GAPDH (Control)	Vehicle (DMSO)	Background	-
MI-389 (1 $\mu$ M)	Background	~ 1.0	

Note: Peak intensity values are illustrative. Actual values will depend on the specific experimental conditions and data normalization methods.

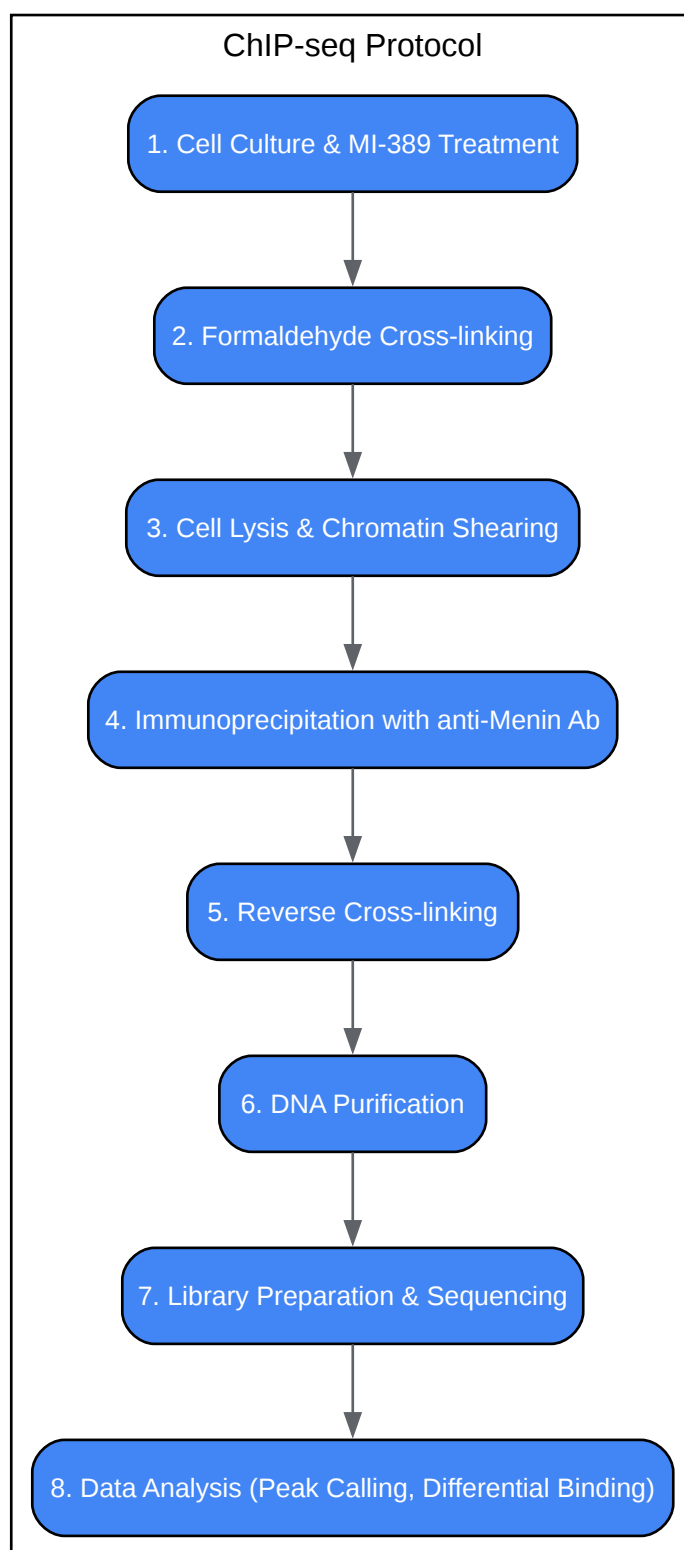
Table 2: Global Changes in Menin Chromatin Occupancy

Treatment	Total Number of Menin Peaks
Vehicle (DMSO)	~10,000 - 20,000
MI-389 (1 $\mu$ M)	Significantly Reduced (< 5,000)

Note: The number of peaks can vary between cell types and analysis pipelines.

## Experimental Workflow

The following diagram illustrates the key steps in the ChIP-seq protocol to assess menin occupancy following **MI-389** treatment.



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